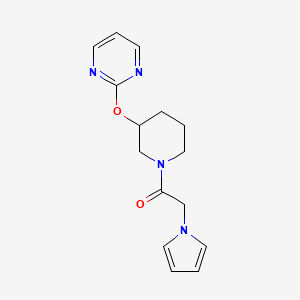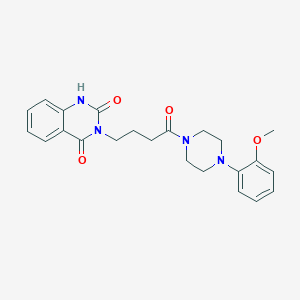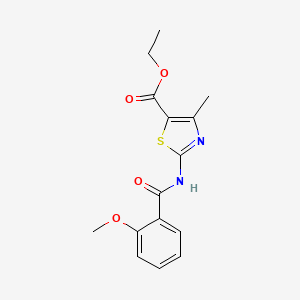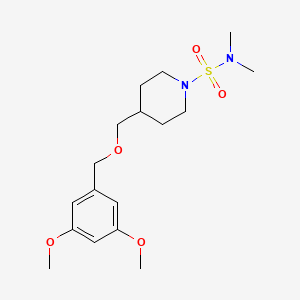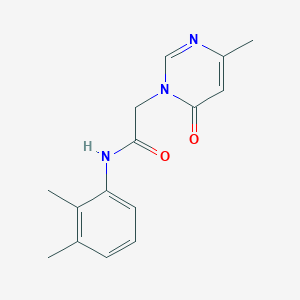
N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as DMPO, is a chemical compound that has gained attention for its potential use in scientific research. DMPO is a member of the acetamide class of compounds and has a molecular weight of 295.35 g/mol.
Aplicaciones Científicas De Investigación
Heterocyclic Derivatives and Structural Analysis
- The study of heterocyclic derivatives of guanidine has led to the formation and X-ray structure determination of compounds related to N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide. These findings contribute to the understanding of the chemical structure and potential reactivity of similar compounds (Banfield, Fallon, & Gatehouse, 1987).
Synthesis and Biological Evaluation
- A solvent-free synthesis method has been developed for new derivatives, showing moderate-to-significant cytotoxic and antibacterial activity. This research illustrates the potential for developing new antimicrobial agents based on the chemical structure of N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (Aggarwal et al., 2014).
Cognitive Function Enhancement
- Studies on compounds similar to N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have shown potential in enhancing cognitive functions, suggesting its application in developing treatments for memory-related disorders (Sakurai et al., 1989).
Anticonvulsant Agents
- The synthesis and pharmacological evaluation of S-acetamide derivatives have demonstrated moderate anticonvulsant activity, indicating the usefulness of N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide related compounds in epilepsy treatment research (Severina et al., 2020).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-5-4-6-13(12(10)3)17-14(19)8-18-9-16-11(2)7-15(18)20/h4-7,9H,8H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGZLPKCHZQGKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B2380043.png)
![N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380044.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)

![6-Oxa-2-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2380053.png)
![3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide](/img/structure/B2380055.png)
![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2380058.png)
